3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether
Overview
Description
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether, also known as ABPE, is a chemical compound that has recently gained attention in scientific research. It has a molecular formula of C14H20BrNO and a molecular weight of 298.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an azetidine ring attached to a phenyl ring via an ether linkage . The phenyl ring is substituted at the 2-position with a bromine atom and at the 4-position with a tert-pentyl group .Scientific Research Applications
Synthesis of Carbapenem and 1β-Methylcarbapenem Intermediates
A study by Kita et al. (1992) demonstrated that 3-(1-tert-Butyldimethylsiloxyethyl)-4-phenylsulfinylazetidin-2-one, a compound structurally related to 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether, can react with various types of O-silylated ketene acetals and silylated enol ethers to yield trans-4-substituted azetidin-2-ones. These compounds are key intermediates for synthesizing carbapenems and 1β-methylcarbapenems, a class of antibiotics (Kita et al., 1992).
Potential Antimicrobial Agents
Doraswamy and Ramana (2013) synthesized compounds including a structural analog of this compound, which were characterized and screened for antimicrobial activity. Their research highlights the potential of such compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Organometallic Reactions
Ionescu et al. (2005) described the photochemical and thermal reactions of a 2H-Azaphosphirene Complex with Isonitriles. This research is relevant as it demonstrates the reactivity of complex molecules involving azetidine structures, which could have implications for the reactivity and applications of this compound in organometallic chemistry (Ionescu et al., 2005).
Synthesis of Bicyclic Beta-Lactam Carboxylic Esters
Barrett et al. (2000) explored the synthesis of 4-Alkenyl-2-azetidinone systems, a process that could be relevant for understanding the synthesis pathways and potential applications of this compound. Their work contributes to the broader understanding of azetidine compounds in chemical synthesis (Barrett et al., 2000).
Properties
IUPAC Name |
3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEPWFRXFVFYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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